The primary mechanism of action of LSF involves the inhibition of de novo PA generation, which is crucial in the inflammatory response. By preventing PA production, LSF can attenuate the effects of proinflammatory cytokines and reduce the infiltration of inflammatory cells into tissues. For instance, in the context of sepsis-induced acute lung injury, LSF treatment led to a reduction in pulmonary hypertension, neutropenia, hypoxemia, and other markers of lung injury1. Similarly, LSF has been shown to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism, which is essential for maintaining cellular viability and insulin release capacity56.
In cases of acute lung injury induced by sepsis or hyperoxia, LSF has demonstrated efficacy in reducing lung injury markers and improving survival rates. Studies have shown that LSF treatment can attenuate pulmonary hypertension, improve arterial oxygenation, and decrease inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO) activity14. These findings suggest that LSF could be a valuable therapeutic agent in managing acute lung injury and sepsis.
LSF has been found to enhance glucose-stimulated insulin secretion both in vivo and in vitro. In prediabetic and normal rats, LSF administration resulted in improved glucose tolerance and increased insulin levels, suggesting a direct effect on β-cell function2. This indicates that LSF may have therapeutic benefits in the management of type 2 diabetes by enhancing β-cell functioning and promoting mitochondrial metabolism56.
Treatment with LSF has been shown to preserve intestinal barrier function and ameliorate hepatic injury in rats subjected to hemorrhagic shock and resuscitation. LSF-treated rats exhibited improved intestinal and hepatic blood flow, reduced mucosal damage, and lower plasma concentrations of liver enzymes, indicating less organ damage3.
In the context of autoimmune diseases like Type I diabetes and multiple sclerosis, LSF has demonstrated the ability to suppress proinflammatory cytokines, reduce cellular infiltration in islets, and decrease the severity of disease. For example, LSF treatment in non-obese diabetic mice led to a reduced onset of insulitis and diabetes7. Additionally, LSF decreased the number and severity of paralytic attacks in mice with relapsing EAE, a model of human multiple sclerosis, by modulating mRNA levels of IFN-γ10.
LSF has been reported to cause a rapid and prolonged suppression of serum levels of free fatty acids (FFA), which may be relevant to its anti-inflammatory activity. However, in a randomized, placebo-controlled trial for the early treatment of ALI and ARDS, LSF did not show a significant decrease in mortality or improvement in clinical outcomes, indicating that its efficacy may vary depending on the condition and timing of treatment89.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7